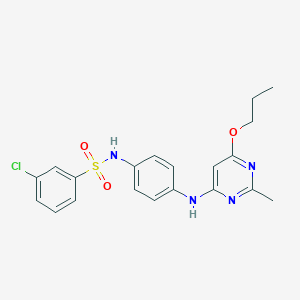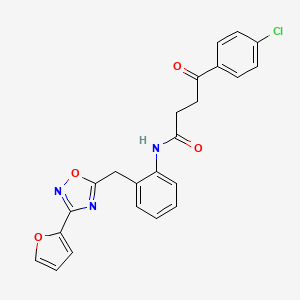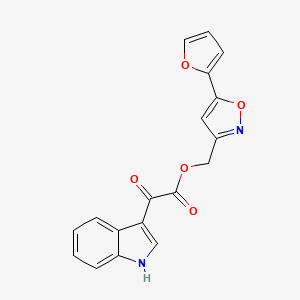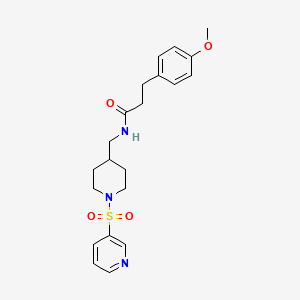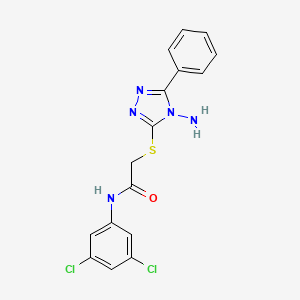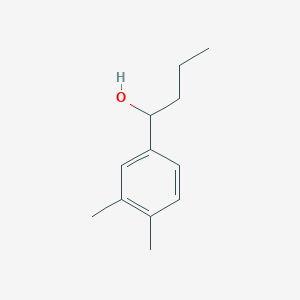
1-(3,4-Dimethylphenyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-1-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMXB-A or GTS-21. This compound is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. The α7 nAChR is expressed in various regions of the brain and is involved in a range of physiological and pathological processes.
作用機序
DMXB-A acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. The α7 nAChR is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a range of downstream signaling pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, promote neurogenesis, and reduce oxidative stress in the brain. DMXB-A has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
DMXB-A has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also relatively stable and easy to synthesize, which makes it a cost-effective option for research studies. However, DMXB-A has some limitations, including its poor solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for research on DMXB-A. One potential area of investigation is the use of DMXB-A in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of DMXB-A in modulating the immune response in the brain. Additionally, further studies are needed to investigate the long-term effects of DMXB-A on cognitive function and behavior.
In conclusion, 1-(3,4-Dimethylphenyl)-1-butanol is a potent agonist of the α7 nAChR that has shown promise in a range of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-1-butanol involves the reaction of 3,4-dimethylphenylacetic acid with lithium aluminum hydride in anhydrous ether. The resulting product is then purified using column chromatography. This method has been used to produce high yields of pure DMXB-A.
科学的研究の応用
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. DMXB-A has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGJOZRIKTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

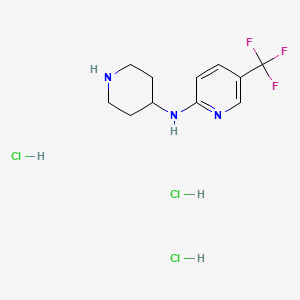
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
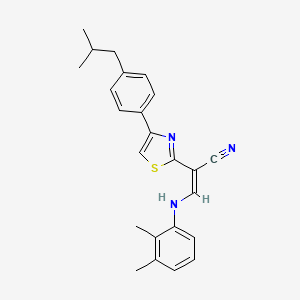
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2700148.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)
